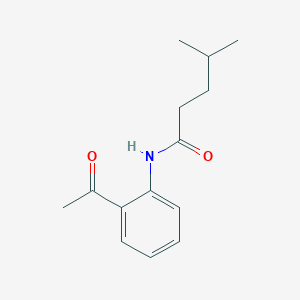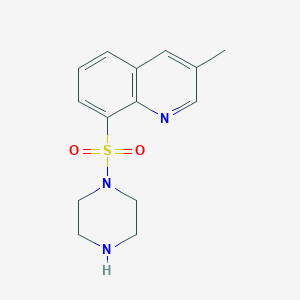
3-Methyl-8-(piperazine-1-sulfonyl)quinoline
Overview
Description
“3-Methyl-8-(piperazine-1-sulfonyl)quinoline” is a chemical compound with the CAS Number: 1050885-72-7 . It has a molecular weight of 291.37 and its IUPAC name is 3-methyl-8-(1-piperazinylsulfonyl)quinoline .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H17N3O2S/c1-11-9-12-3-2-4-13 (14 (12)16-10-11)20 (18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Binding Affinity and Receptor Activity
3-Methyl-8-(piperazine-1-sulfonyl)quinoline and its derivatives have been identified with high binding affinities for 5-HT(6) serotonin receptors, important in neuroscience research. For example, specific derivatives exhibited significant binding affinity toward 5-HT(6) receptors with good selectivity over other serotonin and dopamine receptors (Park et al., 2011). Additionally, these compounds show potential for the development of drugs targeting CNS disorders due to their antagonist activity on 5-HT6 receptors (Ivachtchenko et al., 2015).
Antileishmanial Activity
Research indicates that derivatives of this compound demonstrate efficacy against Leishmania donovani infections. These studies particularly focus on the structural requirements of the terminal piperazine moiety for increased potency and reduced toxicity (Johnson & Werbel, 1983).
Synthesis and Organic Chemistry
The synthesis of these compounds involves novel methodologies and offers insights into organic chemistry. An example is the preparation of 2‐(4‐methyl‐1‐piperazinyl)quinolines through heating specific compounds with a mixture of P2O5 and N‐methylpiperazine (Jensen & Pedersen, 1987).
Antimicrobial Studies
Some derivatives exhibit antimicrobial properties. For instance, a series of compounds prepared with substitutions at certain positions of the quinolone showed antibacterial activity against various bacterial strains (Patel, Patel, & Chauhan, 2007).
Mechanism of Action
Safety and Hazards
The safety information available indicates that “3-Methyl-8-(piperazine-1-sulfonyl)quinoline” has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
3-methyl-8-piperazin-1-ylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-9-12-3-2-4-13(14(12)16-10-11)20(18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHOTHBDECTHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263000 | |
| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050885-72-7 | |
| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-8-(1-piperazinylsulfonyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



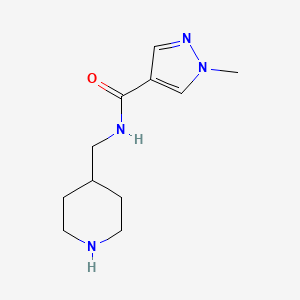


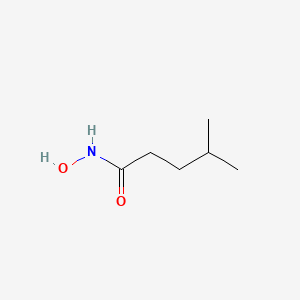
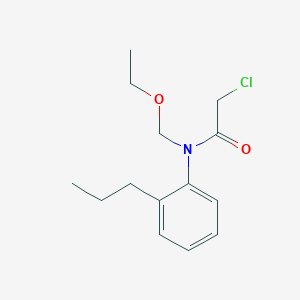
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
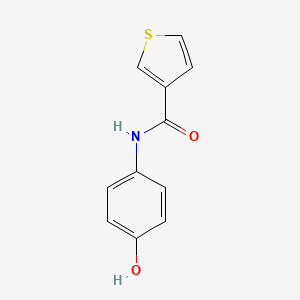
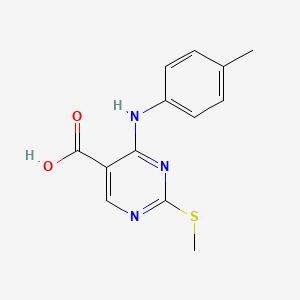
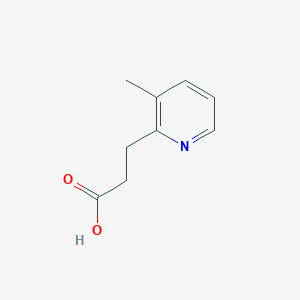
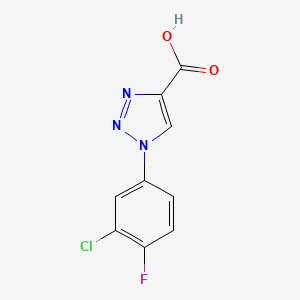
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)

